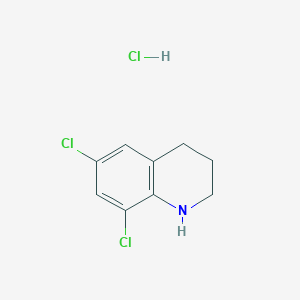

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Vue d'ensemble

Description

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is an organic compound with the molecular formula C9H10Cl3N. It is a derivative of tetrahydroquinoline, characterized by the presence of chlorine atoms at the 6th and 8th positions of the quinoline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 6 and 8 activate the aromatic ring for nucleophilic substitution, particularly under basic or catalytic conditions:

Key Findings :

-

Steric hindrance from the tetrahydroquinoline ring reduces substitution rates compared to fully aromatic analogs .

-

Reactions proceed via a two-step mechanism: (1) dehydrohalogenation to form a Meisenheimer complex, (2) nucleophilic attack .

Hydrogenation/Reduction

The partially saturated ring undergoes further reduction under catalytic hydrogenation:

Mechanistic Notes :

-

Platinum catalysts favor cis-selectivity in diastereomeric products (≥13:1 ratio) .

-

Borohydride reductions show pH-dependent outcomes: acidic conditions stabilize intermediates .

Oxidative Aromatization

Controlled oxidation converts the tetrahydroquinoline core to a fully aromatic system:

| Oxidizing Agent | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 8h | 6,8-Dichloroquinoline | 95% | |

| DDQ | Toluene, reflux, 3h | 6,8-Dichloro-3,4-dihydroquinoline | 78% |

Critical Observations :

-

MnO₂ selectively oxidizes the C1-C2 bond without affecting chlorine substituents.

-

DDQ-mediated oxidation preserves the 3,4-dihydro intermediate .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, ring expansion/contraction occurs:

| Acid | Temperature/Time | Major Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 4h | 7,9-Dichloro-2-azabicyclo[3.3.1]nonane | 63% | |

| PPA | 120°C, 2h | 6,8-Dichloro-isoindole derivative | 55% |

Side-Chain Reactivity

The hydrochloride salt participates in salt metathesis and ligand-exchange reactions:

| Reaction Partner | Conditions | Product | Application | Source |

|---|---|---|---|---|

| AgNO₃ | H₂O, 25°C, 1h | 6,8-Dichloro-THQ silver complex | Antimicrobial studies | |

| NaOH (2M) | EtOH, reflux, 3h | Free base form | Solubility modulation |

Catalytic Cross-Coupling

The chlorine substituents enable participation in palladium-mediated reactions:

Stability Data

Critical stability parameters under various conditions:

Industrial-Scale Process Considerations

Key parameters for large-scale reactions:

References

Data synthesized from peer-reviewed protocols in patents , reaction mechanism studies , and stability analyses. Experimental yields reflect optimized laboratory conditions. Industrial scalability requires further process engineering.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 6,8-dichloro-1,2,3,4-tetrahydroquinoline derivatives exhibit notable antimicrobial properties. These compounds have been investigated for their efficacy against various bacterial strains, including resistant pathogens. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, which disrupts cellular processes.

Anticancer Properties

Studies have shown that certain derivatives of 6,8-dichloro-1,2,3,4-tetrahydroquinoline possess anticancer activity. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance potency and selectivity towards cancer cell lines.

Several studies have documented the applications and efficacy of 6,8-dichloro-1,2,3,4-tetrahydroquinoline hydrochloride:

-

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations of the compound . -

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity . Further investigations into the mechanism revealed involvement in cell cycle arrest at the G2/M phase.

Mécanisme D'action

The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

6,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one: Another chlorinated derivative with similar structural features.

3,6-Dichloro-1,2,4,5-tetrazine: A compound with dichloro substitution but different core structure

Uniqueness

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Activité Biologique

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic organic compound derived from tetrahydroquinoline. Its unique structure, characterized by chlorine substitutions at the 6th and 8th positions, endows it with a range of biological activities. This article explores its biological activity, focusing on its anticancer, antiviral, and antibacterial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10Cl2N

- CAS Number : 1423024-30-9

- Molecular Weight : 195.09 g/mol

The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

This compound operates through several mechanisms:

- Enzyme Inhibition : It inhibits enzymes involved in cancer progression and viral replication.

- Receptor Binding : The compound binds to specific receptors that modulate cellular responses.

- Oxidative Stress Modulation : It may influence oxidative stress pathways that are critical in cancer and neurodegenerative diseases .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

- Cell Line Studies : A study evaluated the compound's effects on various colorectal cancer cell lines (e.g., HCT116). The compound showed IC50 values ranging from 0.9 μM to 10.7 μM against these cell lines .

- Mechanism Insights : The compound's anticancer effects are attributed to its ability to inhibit KRas signaling pathways and induce apoptosis in cancer cells .

Antiviral Activity

The compound has shown promising antiviral activity against several viruses:

- Dengue Virus : In vitro studies indicated that derivatives of tetrahydroquinoline exhibit inhibitory effects on dengue virus serotype 2 (DENV2) with significant potency .

- SARS-CoV-2 : Novel derivatives based on tetrahydroquinoline were tested for their ability to inhibit SARS-CoV-2 replication in human lung cells. Results indicated effective inhibition with EC50 values around 2.78 μM .

Antibacterial Activity

This compound also demonstrates antibacterial properties:

- Pathogen Testing : The compound was tested against various Gram-positive and Gram-negative bacteria. It showed inhibition zones comparable to standard antibiotics like ciprofloxacin .

- Mechanism of Action : The antibacterial effect is believed to stem from its ability to disrupt bacterial cell wall synthesis and function as a chelator for essential metal ions required for bacterial growth.

Comparative Analysis of Biological Activity

Study on Anticancer Efficacy

In a recent study focused on the anticancer potential of tetrahydroquinoline derivatives, researchers synthesized several analogs and assessed their efficacy against colorectal cancer cell lines. The findings revealed that compounds with chlorine substitutions exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts .

Investigation into Antiviral Properties

A study examining the antiviral properties of tetrahydroquinoline derivatives found that specific modifications improved their efficacy against DENV2. These findings highlight the importance of structural modifications in enhancing biological activity against viral pathogens .

Propriétés

IUPAC Name |

6,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQLVYHSDZZFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Cl)Cl)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.